

Propazine-d14 (CAS: 1219802-87-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propazine-d14

Cat. No.: B12302533

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Propazine-d14** (CAS Number: 1219802-87-5), a deuterated analog of the triazine herbicide Propazine. This document is intended for researchers in analytical chemistry, environmental science, and toxicology who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Overview

Propazine-d14 is the deuterium-labeled form of Propazine, a selective herbicide used to control broadleaf weeds and annual grasses.^[1] Due to its isotopic labeling, **Propazine-d14** serves as an ideal internal standard for the quantification of Propazine in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[2] The use of deuterated internal standards is a well-established practice in analytical chemistry to improve the accuracy, precision, and reproducibility of quantitative assays by correcting for matrix effects and variations during sample preparation and analysis.

Physicochemical and Technical Data

The essential properties of **Propazine-d14** and its unlabeled counterpart, Propazine, are summarized below. This data is critical for method development and experimental design.

Table 1: Physicochemical Properties of Propazine-d14

Property	Value	Source(s)
CAS Number	1219802-87-5	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₂ D ₁₄ ClN ₅	[3]
Molecular Weight	243.8 g/mol	[3] [5]
Synonym	Propazine-d14 (di-iso-propyl-d14)	[3]
Isotopic Enrichment	≥98 atom % D	[5]
Purity	≥98%	[3] [4]
Appearance	White Solid	[3]
Storage Conditions	Room temperature	[5]

Table 2: Physicochemical Properties of Propazine (Unlabeled)

Property	Value	Source(s)
CAS Number	139-40-2	[6]
Molecular Formula	C ₉ H ₁₆ ClN ₅	[6]
Molecular Weight	229.71 g/mol	[6]
Appearance	Colorless crystalline powder	[6]
Melting Point	212-214 °C	
Water Solubility	8.6 mg/L at 22 °C	[6]
Solubility in Organic Solvents	Benzene: 6.2 g/kg, Toluene: 6.2 g/kg, Carbon tetrachloride: 2.5 g/kg, Diethyl ether: 5 g/kg (all at 20 °C)	[6]

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

Propazine-d14 is frequently employed as an internal standard for the analysis of triazine pesticides in environmental samples. The following is a detailed methodology based on established protocols, such as EPA Method 536.0, for the analysis of Propazine in drinking water.[\[7\]](#)

Preparation of Stock and Working Solutions

- **Propazine-d14** Internal Standard Stock Solution: Prepare a stock solution of **Propazine-d14** in methanol. The concentration will depend on the specific analytical requirements but is typically in the range of 1-10 µg/mL.
- Internal Standard Spiking Solution: Dilute the stock solution with methanol to a working concentration. For example, a final concentration of 5 ng/mL in the sample is often used.[\[7\]](#)
- Calibration Standards: Prepare a series of calibration standards of unlabeled Propazine in a suitable solvent, covering the expected concentration range of the samples.[\[7\]](#)

Sample Preparation

- For water samples, no solid-phase extraction is required for this direct injection method.[\[7\]](#)
- To a known volume of the water sample (e.g., 1 mL), add the internal standard spiking solution to achieve the desired final concentration (e.g., 5 ng/mL).[\[7\]](#)
- For pH adjustment and dechlorination, add ammonium acetate to a final concentration of 20 mM.[\[7\]](#)
- To prevent microbial degradation, sodium omadine can be added to a final concentration of 64 mg/L.[\[7\]](#)
- Vortex the sample to ensure homogeneity.

LC-MS/MS Instrumental Analysis

- HPLC System: A high-performance liquid chromatography system capable of gradient elution is required.
 - Column: A C18 reversed-phase column, such as a Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm), is suitable.^[7]
 - Mobile Phase: A gradient of 5 mM ammonium acetate in water (Solvent A) and methanol (Solvent B) is commonly used.^[7]
 - Flow Rate: A typical flow rate is 400 µL/min.^[7]
 - Injection Volume: 10-50 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.
 - Ionization Source: Positive Electrospray Ionization (ESI).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Propazine and **Propazine-d14** should be optimized.
 - Propazine: Precursor ion (m/z) 230, Product ion (m/z) 188.
 - **Propazine-d14**: Precursor ion (m/z) 244, Product ion (m/z) 202.
 - Collision Energy: Optimize for the specific instrument and transitions.

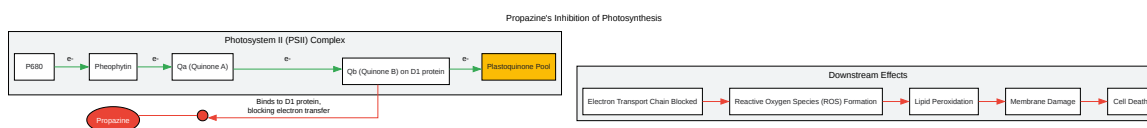
Data Analysis

Quantification is performed by calculating the ratio of the peak area of the analyte (Propazine) to the peak area of the internal standard (**Propazine-d14**). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their concentrations. The concentration of Propazine in the samples is then determined from this calibration curve.

Signaling and Metabolic Pathways

Herbicidal Mechanism of Action: Inhibition of Photosynthesis

Propazine's primary mode of action as a herbicide is the inhibition of photosynthesis in susceptible plants.[8] It achieves this by blocking the electron transport chain in Photosystem II (PSII).



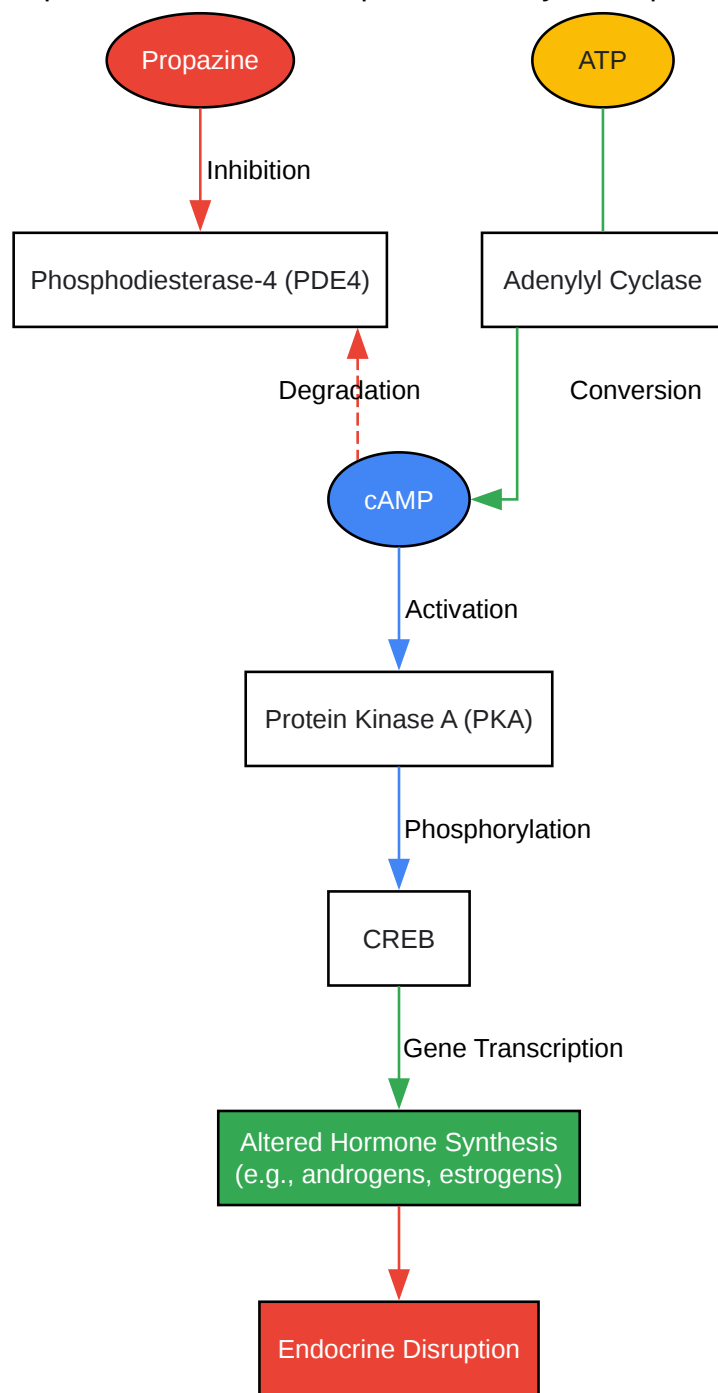
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Propazine's herbicidal action via Photosystem II inhibition.

Endocrine Disruption Signaling Pathway

Propazine and other triazine herbicides are recognized as endocrine-disrupting chemicals (EDCs).[9] While the exact mechanisms are still under investigation, evidence suggests that they can interfere with hormonal signaling pathways. One proposed mechanism, based on studies of the related triazine atrazine, involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) levels.[10]

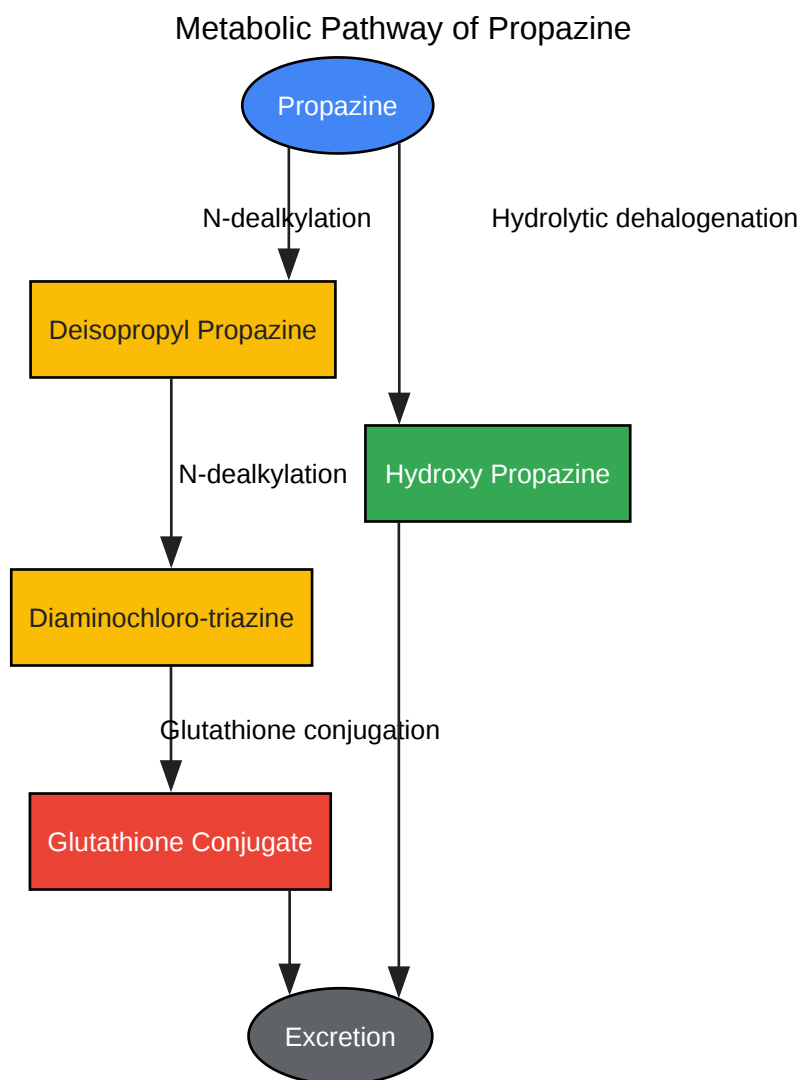
Proposed Endocrine Disruption Pathway of Propazine

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Proposed mechanism of Propazine-induced endocrine disruption.

Metabolic Pathway of Propazine

The metabolism of Propazine in animals primarily involves N-dealkylation and subsequent glutathione conjugation, with the triazine ring remaining intact. Hydroxylation is another metabolic route.



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Simplified metabolic pathways of Propazine in animals.

Conclusion

Propazine-d14 is an essential tool for the accurate and reliable quantification of Propazine in various scientific disciplines. Its use as an internal standard in mass spectrometry-based analytical methods is well-documented and crucial for obtaining high-quality data. This guide provides a foundational understanding of its properties, analytical applications, and the biological pathways associated with its unlabeled counterpart, serving as a valuable resource for researchers and professionals in the field.

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- To cite this document: BenchChem. [Propazine-d14 (CAS: 1219802-87-5): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12302533#propazine-d14-cas-number-1219802-87-5>]

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